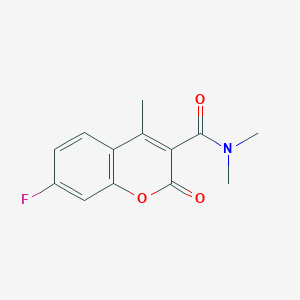![molecular formula C15H24N2OS B7630576 [4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol involves the modulation of multiple signaling pathways. It has been found to inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. It also modulates the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that [4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the brain, which can contribute to neuroinflammation. It has also been shown to increase the levels of antioxidant enzymes, which can protect against oxidative stress. Additionally, it has been found to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol in lab experiments is its potential therapeutic applications in treating neurodegenerative diseases. Additionally, it has been found to have minimal toxicity and side effects in animal studies. However, one of the limitations is the lack of clinical trials in humans, which limits the translation of findings from animal studies to human applications.
Direcciones Futuras
There are several future directions for [4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol research. One direction is to further investigate its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in treating other neurological disorders such as depression and anxiety. Additionally, future studies could focus on optimizing the synthesis method and improving the pharmacokinetic properties of the compound for better clinical application.
In conclusion, [4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol has shown promising potential as a therapeutic agent in various scientific research fields. Its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for treating neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its clinical application.
Métodos De Síntesis
The synthesis method for [4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol involves the reaction of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with cyclohexylmagnesium bromide, followed by the addition of formaldehyde. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-10-16-13-3-2-4-14(15(13)19-10)17-12-7-5-11(9-18)6-8-12/h11-12,14,17-18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVIMHCPQZATMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)NC3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
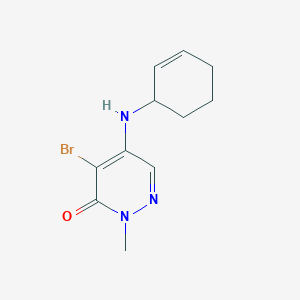
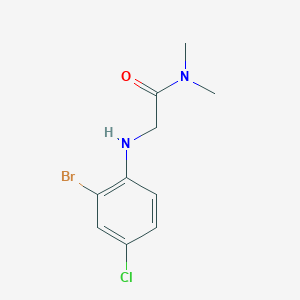
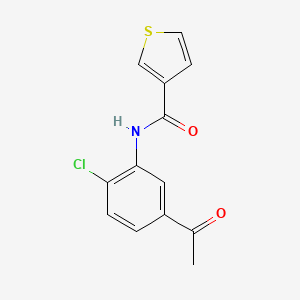
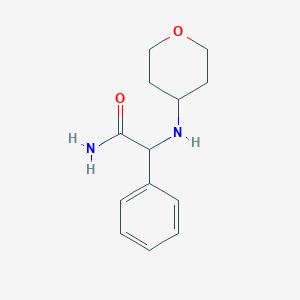


![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)


![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)
